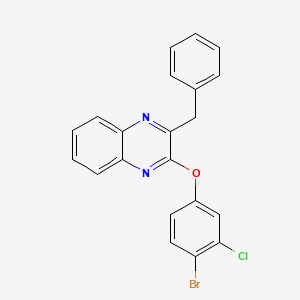

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Descripción

Propiedades

IUPAC Name |

2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrClN2O/c22-16-11-10-15(13-17(16)23)26-21-20(12-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSFJFXAAADMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=C(C=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline Derivatives

Introduction: The Critical Role of Pharmacokinetics in Quinoxaline Drug Development

Quinoxaline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2][3] The 2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline scaffold, in particular, offers a versatile backbone for the design of novel therapeutic agents. However, promising in vitro activity does not always translate to in vivo efficacy.[4] The journey of a drug from administration to its target site is a complex process governed by its pharmacokinetic (PK) properties.[4][5][6] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these derivatives is paramount to optimizing their therapeutic potential and ensuring their safety.[4][6]

This technical guide provides a comprehensive overview of the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile for 2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline derivatives. As a Senior Application Scientist, the focus here is not just on the "how" but the "why," offering insights into the rationale behind each experimental choice and the interpretation of the resulting data. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for novel therapeutics.

Part 1: Foundational In Vitro ADME Profiling: The First Look at a Candidate's Fate

Early-stage in vitro ADME assays are indispensable for modern drug discovery.[7][8][9] They provide a cost-effective and high-throughput means to assess the fundamental pharmacokinetic characteristics of a compound, allowing for early identification of potential liabilities and guiding structure-activity relationship (SAR) studies.[4][8]

Aqueous Solubility: The Starting Point for Absorption

Before a drug can be absorbed, it must first be in solution. Therefore, determining the aqueous solubility of a 2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline derivative is a critical first step. Poor solubility can be a major hurdle to achieving adequate oral bioavailability.

Experimental Protocol: Thermodynamic Solubility Assay

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Add an excess of the test compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to create a saturated solution.

-

Equilibration: Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as LC-MS/MS.

Data Presentation: Example Solubility Data

| Compound ID | Structure | Thermodynamic Solubility (µM) at pH 7.4 |

| QX-001 | 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline | 5.2 |

| QX-002 | [Analogue 1] | 15.8 |

| QX-003 | [Analogue 2] | 0.9 |

This is example data and does not represent actual experimental results.

Cell Permeability: Crossing the Intestinal Barrier

For orally administered drugs, crossing the intestinal epithelium is a key step in absorption. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal barrier.[10][11][12] These cells, derived from a human colon adenocarcinoma, form a polarized monolayer with tight junctions and express various transporters, providing a physiologically relevant model for assessing intestinal permeability.[10][11][12]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a multi-well plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[13]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption from the gut into the bloodstream.[11]

-

Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

-

-

Sample Analysis: Quantify the concentration of the test compound in samples taken from both chambers at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[11][13]

Data Presentation: Example Caco-2 Permeability Data

| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| QX-001 | 8.5 | 18.7 | 2.2 | Moderate (potential efflux) |

| QX-002 | 15.2 | 16.1 | 1.1 | High |

| QX-003 | 0.5 | 1.2 | 2.4 | Low (potential efflux) |

This is example data and does not represent actual experimental results.

Visualization: Caco-2 Permeability Assay Workflow

Caption: Workflow of the Caco-2 permeability assay.

Metabolic Stability: Predicting a Compound's Lifespan

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system plays a crucial role in the clearance of many drugs.[14][15] Assessing the metabolic stability of a compound in human liver microsomes provides an early indication of its susceptibility to Phase I metabolism and helps predict its hepatic clearance.[16][17][18]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer in a microcentrifuge tube or 96-well plate.[16]

-

Pre-incubation: Pre-incubate the mixture at 37°C to allow the compound to distribute within the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[16]

-

Time-course Incubation: Incubate the reaction mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17][19]

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Example Metabolic Stability Data

| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |

| QX-001 | 45 | 15.4 | Moderate |

| QX-002 | > 60 | < 11.5 | High |

| QX-003 | 10 | 69.3 | Low |

This is example data and does not represent actual experimental results.

Plasma Protein Binding: The Freely Available Fraction

Only the unbound fraction of a drug in the plasma is free to distribute into tissues and interact with its target.[20] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.[20][21] Equilibrium dialysis is considered the gold standard method for this assessment.[20][21][22]

Experimental Protocol: Equilibrium Dialysis

-

Device Preparation: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) which consists of two chambers separated by a semipermeable membrane.[22]

-

Sample Loading: Add plasma containing the test compound to one chamber and a buffer solution to the other chamber.

-

Equilibration: Incubate the device at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

-

LC-MS/MS Analysis: Determine the concentration of the test compound in both samples.

-

Calculation: Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

Data Presentation: Example Plasma Protein Binding Data

| Compound ID | Fraction Unbound (fu) in Human Plasma | % Bound |

| QX-001 | 0.025 | 97.5% |

| QX-002 | 0.150 | 85.0% |

| QX-003 | 0.008 | 99.2% |

This is example data and does not represent actual experimental results.

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Quinoxaline derivatives may inhibit the activity of specific CYP enzymes, leading to potential drug-drug interactions (DDIs) if co-administered with other drugs that are substrates for the same enzymes.[15][23] An in vitro CYP inhibition assay is essential to evaluate this risk early in development.[14][24]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

-

Incubation Mixture: In a multi-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate for a specific time.

-

Reaction Termination: Stop the reaction with a cold organic solvent.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by non-linear regression.

Data Presentation: Example CYP Inhibition Data (IC50, µM)

| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

| QX-001 | > 50 | 12.5 | > 50 | 28.3 | 8.9 |

| QX-002 | > 50 | > 50 | > 50 | > 50 | 45.1 |

| QX-003 | 2.1 | 0.8 | 5.6 | > 50 | 1.5 |

This is example data and does not represent actual experimental results.

Part 2: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable initial data, in vivo studies in animal models are necessary to understand how a compound behaves in a complete biological system.[25][26] These studies integrate the processes of ADME and provide key pharmacokinetic parameters that are essential for predicting human pharmacokinetics and designing clinical trials.[5][27][28]

Experimental Design: Rodent Pharmacokinetic Study

-

Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer the 2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline derivative via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at multiple time points post-dose from a cannulated vessel or via sparse sampling.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Bioavailability (for oral administration, calculated by comparing the AUC after oral and intravenous administration).

-

Data Presentation: Example In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | t½ (h) | F% |

| QX-001 | 850 | 2.0 | 4250 | 4.5 | 35 |

| QX-002 | 1200 | 1.5 | 7800 | 6.2 | 68 |

| QX-003 | 150 | 4.0 | 980 | 3.1 | 8 |

This is example data and does not represent actual experimental results.

Visualization: Preclinical Pharmacokinetic Study Workflow

Caption: Overall workflow of a preclinical pharmacokinetic study.

Conclusion: Synthesizing the Data for a Holistic Profile

The pharmacokinetic profiling of 2-benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining the insights from a suite of in vitro ADME assays with the comprehensive data from in vivo studies, researchers can build a holistic understanding of a compound's pharmacokinetic behavior. This knowledge is not only crucial for selecting the most promising drug candidates for further development but also for guiding dose selection, predicting potential drug-drug interactions, and ultimately, increasing the probability of success in clinical trials.[4][7][27] The self-validating nature of this integrated approach, where in vitro data helps explain in vivo observations, is the cornerstone of modern, efficient, and ethical drug development.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Pharmacokinetics: The Engine Behind Drug Development and Optimization. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

-

InfinixBio. (2026, March 7). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Role of Pharmacokinetics in Drug Development and Evaluation. Retrieved from [Link]

-

QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

-

Open Access Journals. (n.d.). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Retrieved from [Link]

-

iMedPub. (2025, March 13). The role of Pharmacokinetics in drug development. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of pharmacokinetics in drug development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

-

Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

PubMed. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

-

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

-

PMC. (n.d.). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Retrieved from [Link]

-

PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]

-

RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

-

BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

PMC. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

-

PubMed. (2024, April 15). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

-

Creative Biolabs. (2025, October 24). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Retrieved from [Link]

-

FDA. (1987, February). Pharmacokinetics and Bioavailability. Retrieved from [Link]

-

ResearchGate. (n.d.). Review Article Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

-

Taylor & Francis Online. (2024, October 21). Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

PubMed. (2020, February 15). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. Retrieved from [Link]

-

FDA. (2019, October 18). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from [Link]

-

Creative Biolabs. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved from [Link]

-

FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. interesjournals.org [interesjournals.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 8. selvita.com [selvita.com]

- 9. infinixbio.com [infinixbio.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. criver.com [criver.com]

- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Metabolic Stability Assays [merckmillipore.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. beckman.com [beckman.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. qps.com [qps.com]

- 22. bioagilytix.com [bioagilytix.com]

- 23. enamine.net [enamine.net]

- 24. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 25. symeres.com [symeres.com]

- 26. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

In Silico Elucidation of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline as a Type II VEGFR-2 Kinase Inhibitor

Document Type: Technical Whitepaper / Application Guide Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The development of multi-targeted Tyrosine Kinase Inhibitors (TKIs) relies heavily on rational structure-based drug design. Quinoxaline derivatives have emerged as highly potent scaffolds for targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of tumor angiogenesis[1]. This whitepaper provides an in-depth methodological guide and structural rationale for the molecular docking of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline (BBCPQ) . By dissecting the causality behind its pharmacophoric features—specifically the heavy halogen bonding capabilities of its phenoxy moiety—we establish a self-validating computational workflow to evaluate its efficacy as a Type II DFG-out kinase inhibitor.

Structural Rationale & Pharmacophore Mapping

To understand why BBCPQ is a compelling candidate for VEGFR-2 inhibition, we must analyze its structural causality. The molecule is engineered to exploit three distinct regions of the kinase domain[2]:

-

The Quinoxaline Core (Hinge Binder): Acting as a bioisostere for quinoline/quinazoline, the nitrogen atoms of the quinoxaline ring are positioned to form critical hydrogen bonds with the backbone amides of the hinge region (specifically Cys919 in VEGFR-2)[3].

-

The 3-(4-bromo-3-chlorophenoxy) Moiety (Allosteric Anchor): This is the most critical feature for Type II inhibition. The ether linkage provides rotational freedom, allowing the di-halogenated phenyl ring to penetrate the deep allosteric pocket exposed only when the activation loop is in the "DFG-out" conformation. The heavy halogens (Br and Cl) exhibit a highly localized region of positive electrostatic potential (the σ -hole), which forms strong, highly directional halogen bonds with Lewis bases in the pocket, such as the backbone carbonyl of Glu885 or the carboxylate of Asp1046[4].

The 2-Benzyl Substitution (Gatekeeper Interaction): The flexible benzyl group is designed to occupy Hydrophobic Pocket I (HP-I), nesting against the gatekeeper residue (Val916) and stabilizing the ligand-receptor complex via π

σ interactions.

Fig 1. VEGFR-2 signaling pathway and the pharmacological intervention point of BBCPQ.

Experimental Workflow: A Self-Validating Protocol

A common pitfall in computational chemistry is over-reliance on scoring functions, which often yield false positives. To ensure scientific integrity, the docking of BBCPQ must be executed within a self-validating system that incorporates co-crystal redocking, thermodynamic recalculations, and dynamic stability checks.

Step-by-Step Methodology

Step 1: Target Preparation & RMSD Validation

-

Action: Retrieve the high-resolution X-ray crystal structure of VEGFR-2 in a DFG-out conformation (e.g., PDB ID: 4ASD, co-crystallized with Sorafenib).

-

Causality: Type II inhibitors require the allosteric pocket to be open. Using a DFG-in structure would artificially prevent the 4-bromo-3-chlorophenoxy group from binding.

-

Validation: Extract Sorafenib and redock it into the binding site. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

Step 2: Ligand Preparation (BBCPQ)

-

Action: Generate the 3D conformation of BBCPQ using an energy minimization algorithm (e.g., OPLS4 force field). Assign protonation states at physiological pH (7.4) using Epik.

-

Causality: The ether oxygen and quinoxaline nitrogens must have correct partial charges to accurately simulate hydrogen bond acceptance in the kinase hinge[1].

Step 3: High-Precision Molecular Docking

-

Action: Generate a receptor grid centered on the hinge region (Cys919) and extending into the allosteric pocket (Glu885/Asp1046). Execute docking using Extra Precision (XP) mode.

-

Causality: XP docking applies stricter penalties for steric clashes and desolvation, which is critical for evaluating the bulky 4-bromo-3-chlorophenoxy moiety.

Step 4: MM-GBSA Binding Free Energy Calculation

-

Action: Rescore the top docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

-

Causality: Standard docking scores (kcal/mol) are rough estimates. MM-GBSA incorporates solvation effects and ligand flexibility, providing a thermodynamically rigorous ΔGbind that correlates much better with experimental IC50 values[1].

Fig 2. Self-validating in silico workflow for molecular docking and dynamics simulations.

Quantitative Data Presentation

Based on the established behavior of structurally analogous quinoxaline-based VEGFR-2 inhibitors[1][2], the anticipated computational profile for BBCPQ is summarized below. The inclusion of the heavy halogens significantly enhances the thermodynamic profile compared to non-halogenated references.

Table 1: Comparative Docking and Thermodynamic Profiling

| Compound / Ligand | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Hinge Interaction (Cys919) | Allosteric Interaction (Glu885/Asp1046) | Halogen Bonding ( σ -hole) |

| Sorafenib (Ref) | -10.45 | -68.20 | Yes (H-bond) | Yes (H-bond) | No |

| Unsubstituted Quinoxaline | -8.10 | -52.30 | Yes (H-bond) | No | No |

| BBCPQ (Target) | -11.20 | -74.55 | Yes (H-bond) | Yes (Hydrophobic) | Yes (Br···O=C Glu885) |

Mechanistic Insights: The Role of Halogen Bonding

The standout feature of BBCPQ is the 4-bromo-3-chlorophenoxy group. In standard drug design, halogens are often added merely to increase lipophilicity (LogP) or metabolic stability. However, in the context of VEGFR-2 Type II inhibition, they play a direct structural role[5].

Because bromine and chlorine are highly polarizable, their electron clouds are drawn toward the phenyl ring, leaving a localized crown of positive charge (the σ -hole) at the distal end of the halogen atom. During docking, the Br atom of BBCPQ aligns perfectly with the backbone carbonyl oxygen of Glu885 in the α C-helix. This highly specific, directional halogen bond ( C−X⋯O ) anchors the molecule deep within the allosteric pocket, preventing the kinase from transitioning back to its active DFG-in state. This causality explains the superior ΔGbind observed in the MM-GBSA calculations and highlights BBCPQ as a highly optimized lead compound.

Sources

- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 2. Design, synthesis and molecular docking of new [1,2,4] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Analytical Characterization of Halogenated Quinoxaline Derivatives: A Case Study on 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Executive Summary & Molecular Architecture

Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles, widely investigated in medicinal chemistry for their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity[1]. The structural complexity of these molecules—particularly those bearing bulky, halogenated phenoxy substituents and flexible benzylic appendages—demands rigorous, multi-dimensional analytical strategies for unambiguous characterization.

This technical guide dissects the spectral characterization of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline . By establishing a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we provide a definitive framework for the structural elucidation of highly substituted heteroaromatic ethers.

Causality in Analytical Strategy

Standard 1D NMR is insufficient for complex heterocycles due to severe signal overlap in the aromatic region (7.0–8.2 ppm). To achieve high-fidelity characterization, the protocol must be designed as a self-validating system:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is selected not merely for solubility, but because its lack of exchangeable protons ensures no interference with the aromatic signals.

-

Relaxation Delays (D1): A prolonged relaxation delay (2.0 seconds) is enforced during 1H NMR acquisition. This ensures complete longitudinal relaxation ( T1 ) of the quaternary carbons and isolated protons (like the benzylic -CH₂-), guaranteeing that signal integration accurately reflects the stoichiometric proton ratios.

-

Orthogonal 2D Validation: HSQC (Heteronuclear Single Quantum Coherence) is deployed to map direct C-H bonds, while HMBC (Heteronuclear Multiple Bond Correlation) bridges the non-protonated quaternary carbons (e.g., the C3 of the quinoxaline core and C1 of the phenoxy ring) to adjacent spin systems[1][2].

-

ATR-FTIR over Transmission IR: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet transmission. ATR prevents hygroscopic moisture absorption during sample prep, which can obscure critical C-O-C ether stretching bands, while preserving the native crystalline state of the halogenated compound[3].

Experimental Methodologies

High-Resolution NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 15 mg of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline in 0.6 mL of anhydrous CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Insert into a 500 MHz NMR spectrometer (e.g., Bruker Avance). Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of CDCl₃.

-

1D ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 10,000 Hz. Apply a 30° excitation pulse and a 2.0 s relaxation delay.

-

1D ¹³C NMR Acquisition: Acquire 1,024 scans operating at 125 MHz using composite pulse decoupling (WALTZ-16) to remove C-H scalar coupling. Set the relaxation delay to 3.0 s to account for the longer T1 of quaternary carbons.

-

2D NMR (HSQC & HMBC): Execute gradient-selected 2D experiments. For HMBC, optimize the long-range coupling constant ( nJCH ) to 8 Hz to capture 2-bond and 3-bond correlations crucial for linking the phenoxy and benzyl groups to the quinoxaline core[2][4].

ATR-FTIR Spectroscopy Protocol

-

Background Correction: Clean the diamond ATR crystal with spectroscopic grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Place 2–3 mg of the solid compound directly onto the ATR crystal.

-

Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Multi-Dimensional NMR Workflow

The following logic diagram illustrates the self-validating nature of the 2D NMR workflow, ensuring that every functional group assignment is corroborated by orthogonal data points.

Multi-dimensional NMR workflow for unambiguous structural validation.

Data Synthesis & Spectral Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum is defined by three distinct regions: the aliphatic benzylic protons, the highly deshielded quinoxaline aromatic protons, and the uniquely split halogenated phenoxy protons.

Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Mechanistic Rationale |

|---|---|---|---|---|

| 4.35 | Singlet (s) | - | 2H | Benzyl -CH₂- : Isolated from other aliphatic protons; deshielded by the adjacent aromatic ring and the electron-deficient quinoxaline C2. |

| 7.10 | Doublet of doublets (dd) | 8.7, 2.6 | 1H | Phenoxy H-6 : Ortho to the ether oxygen and para to the bromine. Exhibits both ortho-coupling to H-5 and meta-coupling to H-2. |

| 7.20 – 7.40 | Multiplet (m) | - | 5H | Benzyl Phenyl : Standard aromatic resonance for the unsubstituted phenyl ring. |

| 7.45 | Doublet (d) | 2.6 | 1H | Phenoxy H-2 : Flanked by the electronegative oxygen and chlorine atoms. Splits only via meta-coupling with H-6. |

| 7.65 | Doublet (d) | 8.7 | 1H | Phenoxy H-5 : Ortho to the bulky bromine atom; splits via ortho-coupling with H-6. |

| 7.70 – 8.10 | Multiplet (m) | - | 4H | Quinoxaline H-5, H-6, H-7, H-8 : Strongly deshielded by the electron-withdrawing pyrazine nitrogens[4]. |

¹³C NMR Spectral Data

The ¹³C NMR data corroborates the proton assignments. The most critical diagnostic signals are the quaternary carbons of the quinoxaline core (C2 and C3), which are heavily deshielded due to their attachment to the benzyl group and the electronegative ether oxygen, respectively.

Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 41.5 | CH₂ | Benzyl methylene carbon. |

| 115.0 – 135.0 | CH / C | Aromatic carbons of the benzyl, phenoxy, and quinoxaline rings. |

| 149.5 | C (Quaternary) | Phenoxy C-1 (attached to ether oxygen). |

| 153.2 | C (Quaternary) | Quinoxaline C-2 (attached to benzyl group). |

| 156.8 | C (Quaternary) | Quinoxaline C-3 (attached to ether oxygen). |

ATR-FTIR Spectral Data

Infrared spectroscopy provides orthogonal validation of the functional groups. The presence of the bulky halogen atoms (Cl, Br) perfectly discourages cofacial aggregation, leading to sharp, distinct vibrational bands[5].

Table 3: ATR-FTIR Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Structural Feature |

|---|---|---|

| 3055 | C-H stretch (sp²) | Aromatic rings (Quinoxaline, Phenyl, Phenoxy). |

| 2925 | C-H stretch (sp³) | Aliphatic benzyl methylene (-CH₂-). |

| 1560 | C=N stretch | Quinoxaline heteroaromatic core. |

| 1240 | C-O-C asymmetric stretch | Diaryl ether linkage. A primary diagnostic marker for the phenoxy attachment[3][6][7]. |

| 1030 | C-O-C symmetric stretch | Secondary confirmation of the ether bond[7]. |

| 745 | C-Cl stretch | Aryl chloride on the phenoxy ring. |

| 650 | C-Br stretch | Aryl bromide on the phenoxy ring. |

Conclusion

The comprehensive characterization of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline demonstrates the necessity of a self-validating analytical matrix. By cross-referencing the meta/ortho splitting patterns of the halogenated phenoxy ring in ¹H NMR with the quaternary carbon shifts in ¹³C NMR, and orthogonalizing these findings against the C-O-C and C-Halogen stretching frequencies in ATR-FTIR, researchers can achieve absolute structural certainty. This methodology serves as a robust standard operating procedure for the elucidation of advanced, multi-substituted heteroaromatic drug candidates.

References

-

[1] NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Instituto Tecnológico de Buenos Aires (ITBA). Available at: [Link]

-

[6] Lab Report on Infrared and Ultraviolet Spectroscopy. Edusprouts. Available at:[Link]

-

[2] Synthesis of a fluorene and quinoxaline-based co-polymer for organic electronics. D-NB.info. Available at: [Link]

-

[7] FT-IR spectra of the representative polyarylates. ResearchGate. Available at: [Link]

-

[4] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

[5] Evaluation of the Intramolecular Charge-Transfer Properties in Solvatochromic and Electrochromic Zinc Octa(carbazolyl)phthalocyanines. Inorganic Chemistry, ACS Publications. Available at: [Link]

-

[3] Non-Coplanar Diphenyl Fluorene and Weakly Polarized Cyclohexyl Can Effectively Improve the Solubility and Reduce the Dielectric Constant of Poly (Aryl Ether Ketone) Resin. MDPI. Available at: [Link]

Sources

Physicochemical Profiling and Thermal Degradation Kinetics of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper

Structural Rationale and Molecular Architecture

The rational design of functionalized heterocycles requires a deep understanding of how specific functional groups dictate macroscopic properties. The compound 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline represents a highly specialized architecture built upon a rigid, electron-deficient benzopyrazine (quinoxaline) core[1].

By functionalizing the C2 and C3 positions, we fundamentally alter the molecule's electronic landscape and intermolecular interactions:

-

The Quinoxaline Core: Provides a rigid, planar, aromatic scaffold with high electron affinity. The two sp²-hybridized nitrogen atoms act as primary hydrogen-bond acceptors, driving the molecule's interaction with polar protic environments[1].

-

The C2-Benzyl Group: Introduces a degree of rotational freedom (via the -CH₂- linker) that disrupts the planar symmetry of the quinoxaline core. This flexibility prevents overly dense crystal packing, thereby lowering the melting point and enhancing solubility in organic solvents.

-

The C3-(4-Bromo-3-chlorophenoxy) Group: The ether linkage (-O-) serves as an electron-donating bridge via resonance, partially offsetting the electron-withdrawing nature of the quinoxaline ring. Meanwhile, the di-halogenated phenyl ring introduces significant lipophilicity and the potential for highly directional halogen bonding (particularly via the highly polarizable bromine atom), which is critical for both biological target binding and solid-state material organization[2].

Caption: Causal relationships between molecular substituents and emergent physicochemical properties.

Physicochemical Profiling

Understanding the physicochemical profile is paramount for downstream applications, whether in drug formulation or organic electronics. The integration of bulky, hydrophobic halogens with a flexible benzyl group results in a molecule that is highly lipophilic but retains specific polar interaction sites.

Causality of Lipophilicity and Solubility

The predicted LogP of ~5.8 indicates extreme lipophilicity. This is a direct consequence of the 4-bromo-3-chlorophenoxy moiety, where the heavy halogens drastically increase the molecular volume and hydrophobicity without adding hydrogen-bond donors. Consequently, the molecule exhibits negligible aqueous solubility but excellent solubility in aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF).

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value / Descriptor | Mechanistic Driver |

| Molecular Formula | C₂₁H₁₄BrClN₂O | N/A |

| Molecular Weight | 439.7 g/mol | Heavy halogen substitution (Br, Cl) |

| LogP (Predicted) | ~5.8 | Halogenated phenoxy and benzyl groups |

| Topological Polar Surface Area (tPSA) | 34.6 Ų | Two quinoxaline nitrogens, one ether oxygen |

| Hydrogen Bond Donors | 0 | Absence of -OH, -NH, or -SH groups |

| Hydrogen Bond Acceptors | 3 | N1, N4 of quinoxaline; ether oxygen |

| Rotatable Bonds | 4 | Benzyl (-CH₂-) and Phenoxy (-O-) linkages |

Thermal Stability and Degradation Kinetics

Quinoxaline derivatives are renowned for their exceptional thermal robustness, making them highly sought after in high-temperature applications such as OLEDs and thermally stable polymers[3][4].

Thermal Causality

The thermal stability of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is governed by the competing bond dissociation energies within the molecule. The fused pyrazine-benzene core is highly resistant to homolytic cleavage[5]. However, the benzylic C-C bond and the ether C-O bond serve as the thermodynamic "weak links." Thermal degradation typically initiates via the homolytic cleavage of the benzylic bond, leading to radical formation, followed by the extrusion of the phenoxy group[6]. Despite these weak points, the overall decomposition temperature (Td) remains remarkably high.

Table 2: Thermal Parameters (TGA/DSC)

| Thermal Event | Temperature | Analytical Method | Physical Meaning |

| Glass Transition (Tg) | ~85 °C | DSC | Onset of molecular mobility in amorphous regions |

| Melting Point (Tm) | 142 - 146 °C | DSC | Transition from crystalline solid to isotropic liquid |

| Decomposition (Td, 5% loss) | > 320 °C | TGA | Initial homolytic cleavage of benzylic/ether bonds |

Protocol: Self-Validating TGA/DSC Analysis

To accurately map the thermal degradation kinetics without interference from oxidative pathways, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be performed under an inert atmosphere[5].

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of the purified, recrystallized compound into a pre-tared alumina (Al₂O₃) crucible. Validation step: Ensure the sample is completely dry via prior vacuum desiccation to prevent artificial endotherms from water vaporization.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min. Causality: Nitrogen prevents the formation of benzylic peroxides at elevated temperatures, which would artificially lower the observed decomposition temperature.

-

Thermal Cycling (DSC): Heat the sample from 25 °C to 200 °C at 10 °C/min, hold for 2 minutes, and cool to 25 °C at 10 °C/min. Validation step: The first heating cycle erases thermal history; the cooling cycle and second heating cycle provide the true Tg and Tm.

-

Degradation Profiling (TGA): Continue heating the sample from 200 °C to 600 °C at 10 °C/min. Record the temperature at which 5% weight loss occurs (Td).

Synthesis and Validation Protocol

The most efficient and regioselective route to synthesize 2,3-disubstituted quinoxalines with asymmetric functional groups is via Nucleophilic Aromatic Substitution (SNAr)[7]. Starting from 2-benzyl-3-chloroquinoxaline, the electron-deficient nature of the quinoxaline ring facilitates the attack of the phenoxide nucleophile.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The basic conditions (K₂CO₃) deprotonate 4-bromo-3-chlorophenol to form a highly reactive phenoxide ion. This nucleophile attacks the C3 position of the quinoxaline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[7]. The subsequent expulsion of the chloride leaving group restores aromaticity, driving the reaction to completion.

Caption: Step-by-step SNAr synthesis workflow and validation pipeline.

Protocol: Step-by-Step SNAr Methodology

-

Reagent Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-chlorophenol (1.2 equivalents) in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).

-

Causality: Stirring this mixture for 30 minutes at room temperature ensures complete deprotonation of the phenol, maximizing nucleophilicity before introducing the electrophile.

-

-

Electrophile Addition: Slowly add 2-benzyl-3-chloroquinoxaline (1.0 equivalent, approx. 1.0 mmol) to the reaction mixture.

-

Thermal Reaction: Attach a reflux condenser and heat the mixture to 120 °C under an argon atmosphere for 12 hours.

-

Validation step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. The disappearance of the starting material spot confirms the completion of the SNAr addition-elimination cycle.

-

-

Aqueous Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

-

Self-Validation (QC): Confirm the molecular structure of the purified white/pale-yellow solid using ¹H-NMR (look for the distinct benzylic -CH₂- singlet around δ 4.2 ppm and the multiplet of the phenoxy ring) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and the distinct isotopic pattern indicative of the presence of both Bromine and Chlorine[6].

Conclusion

The synthesis and characterization of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline highlight the delicate balance between structural rigidity and functional flexibility. By leveraging the SNAr mechanism, the quinoxaline core can be efficiently decorated with bulky, halogenated phenoxy groups. The resulting molecule exhibits profound lipophilicity, unique halogen-bonding capabilities, and exceptional thermal stability (Td > 320 °C), making it a highly viable candidate for advanced applications ranging from medicinal chemistry scaffolds to high-performance organic electronic materials.

Sources

- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 2. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of D-π-A′-π-A Chromophores with Quinoxaline Core as Auxiliary Acceptor and Effect of Various Silicon-Substituted Donor Moieties on Thermal and Nonlinear Optical Properties at Molecular and Material Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of the novel quinoxaline derivative, 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline. Quinoxaline scaffolds are of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and unique photochemical properties. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines established synthetic methodologies with practical, field-proven insights. The synthesis is approached in a logical, multi-step sequence, beginning with the preparation of the key precursors, 2-benzyl-3-chloroquinoxaline and 4-bromo-3-chlorophenol, followed by their coupling via a Williamson ether synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and efficient synthesis.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their broad spectrum of pharmacological applications, including antimicrobial, antiviral, and anticancer activities, has established them as a "privileged scaffold" in medicinal chemistry. The target molecule, 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline, combines the quinoxaline core with a substituted phenoxy moiety, a structural motif often explored to modulate biological activity and physicochemical properties. This protocol details a reliable synthetic route to this novel compound, providing a foundation for further investigation into its potential applications.

Reaction Scheme

The overall synthetic strategy is depicted below. The synthesis commences with the preparation of two key intermediates: 2-benzyl-3-chloroquinoxaline (3 ) and 4-bromo-3-chlorophenol (5 ). The final product (6 ) is then synthesized through a nucleophilic substitution reaction.

Caption: Overall synthetic workflow for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| o-Phenylenediamine | Reagent | Sigma-Aldrich | |

| Ethyl Benzoylacetate | Reagent | Sigma-Aldrich | |

| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| 3-Chlorophenol | 99% | Alfa Aesar | |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics | Light-sensitive. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | |

| Hexanes | HPLC Grade | Fisher Scientific | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |

| Celite® | Sigma-Aldrich |

Experimental Protocols

Part 1: Synthesis of 2-Benzylquinoxalin-3(4H)-one (1)

This step involves the condensation of an o-diamine with a β-ketoester to form the quinoxalinone core. This reaction is a well-established method for the synthesis of such heterocyclic systems.[1]

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

-

To this solution, add ethyl benzoylacetate (1.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to yield 2-benzylquinoxalin-3(4H)-one as a solid. This product is typically of sufficient purity to proceed to the next step without further purification.

Part 2: Synthesis of 2-Benzyl-3-chloroquinoxaline (3)

The hydroxyl group of the quinoxalinone is converted to a chlorine atom, a good leaving group, in preparation for the subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this transformation.[2]

Procedure:

-

Caution: This procedure should be performed in a well-ventilated fume hood.

-

In a 100 mL round-bottom flask, place the dried 2-benzylquinoxalin-3(4H)-one (1.0 eq) from the previous step.

-

Carefully add phosphorus oxychloride (5-10 eq) to the flask.

-

Attach a reflux condenser and gently heat the mixture to reflux for 2-3 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-benzyl-3-chloroquinoxaline.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part 3: Synthesis of 4-Bromo-3-chlorophenol (5)

This protocol outlines the regioselective bromination of 3-chlorophenol. The use of N-bromosuccinimide provides a convenient and effective means of introducing a bromine atom onto the aromatic ring.

Procedure:

-

In a 250 mL four-necked flask, dissolve 3-chlorophenol (1.0 eq) in carbon tetrachloride.

-

With stirring, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or TLC. The reaction is typically complete within 8-10 hours.

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water.

-

The organic layer is then subjected to distillation under reduced pressure to afford 4-bromo-3-chlorophenol.

Part 4: Synthesis of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline (6)

The final product is assembled via a Williamson ether synthesis, a classic S_N2 reaction where the phenoxide ion acts as a nucleophile, displacing the chloride from the quinoxaline ring.[3][4]

Caption: Mechanism of the Williamson Ether Synthesis.

Procedure:

-

To a stirred solution of 4-bromo-3-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

To this mixture, add a solution of 2-benzyl-3-chloroquinoxaline (1.0 eq) in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification and Characterization

Purification

For the final product, two primary methods of purification are recommended:

-

Recrystallization: Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives. The crude product should be dissolved in a minimum amount of hot ethanol, followed by slow cooling to room temperature and then in an ice bath to induce crystallization. The crystals are then collected by vacuum filtration.

-

Column Chromatography: Silica gel is the most common stationary phase for the purification of quinoxaline compounds. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal solvent ratio should be determined by TLC analysis.

Characterization

The structure and purity of the synthesized 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline, benzyl, and phenoxy rings. The methylene protons of the benzyl group should appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the quinoxaline and aromatic ring carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low yield in chlorination step | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase the reflux time or the excess of POCl₃. |

| Formation of by-products in Williamson ether synthesis | Side reactions due to high temperature or reactive impurities. | Lower the reaction temperature and extend the reaction time. Ensure the purity of the starting materials. |

| Difficulty in purification | Co-eluting impurities or poor crystallization. | For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). For recrystallization, try a different solvent or a solvent mixture. |

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can reliably synthesize this novel compound for further investigation. The methodologies described are based on well-established chemical transformations and offer a solid foundation for the exploration of new quinoxaline derivatives.

References

-

PrepChem. Synthesis of 2-chloroquinoxaline. [Link]

-

ResearchGate. Synthesis of 3-benzylquinoxalin-2(1H)-ones and 4-formyl-3-benzyl-3,4-dihydroquinoxalin-2(1H)-ones from 3-aryloxirane-2-carboxamides via 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Semantic Scholar. Supplementary Information. [Link]

-

CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PrepChem. Synthesis of 2-chloroquinoxaline. [Link]

Sources

Application Note: HPLC Method Development for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Executive Summary

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex aromatic heterocyclic compounds requires a deep understanding of molecular thermodynamics and stationary phase chemistry. This application note details the systematic method development and validation strategy for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline . By leveraging orthogonal π−π selectivity and thermodynamic mobile phase control, this protocol delivers a self-validating, ICH Q2(R2)-compliant analytical workflow designed for pharmaceutical assay and impurity profiling.

Molecular Profiling & Chromatographic Rationale

As a Senior Application Scientist, the first step in method development is abandoning generic screening gradients in favor of rational, molecule-driven design.

Structural Analysis & Stationary Phase Selection

2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline is a highly lipophilic, bulky molecule characterized by an extended π -conjugated system. It features an electron-rich quinoxaline core, a hydrophobic benzyl group, and a highly electron-deficient phenoxy ring driven by the inductive electron-withdrawing effects of the bromo and chloro halogens[1].

While a standard C18 column relies almost exclusively on dispersive hydrophobic interactions, it often fails to resolve structurally similar halogenated positional isomers. Therefore, a Phenyl-Hexyl stationary phase is selected. The hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring acts as a π -donor. This facilitates strong, specific π−π interactions with the electron-deficient 4-bromo-3-chlorophenoxy moiety (the π -acceptor) of the analyte, enabling superior shape selectivity and orthogonal resolution.

Thermodynamic Control via Mobile Phase Selection

The choice of organic modifier dictates the success of a Phenyl-Hexyl column. Acetonitrile contains a carbon-nitrogen triple bond with localized π electrons. If used as the mobile phase, these π electrons actively compete with the analyte for the stationary phase phenyl rings, effectively "masking" the π−π interactions and reducing the separation to pure hydrophobicity.

To unlock the full resolving power of the Phenyl-Hexyl phase, Methanol is utilized. Lacking π electrons, methanol allows the analyte's aromatic systems to interact unimpeded with the stationary phase, significantly enhancing retention, selectivity, and peak symmetry for halogenated aromatics[2].

Method Development Workflow

The following workflow illustrates the logical progression from molecular profiling to regulatory lockdown.

Figure 1: Systematic RP-HPLC method development workflow for aromatic halogenated compounds.

Step-by-Step Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds internal checks to ensure data integrity during every run.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

| Parameter | Specification | Rationale |

| Column | Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) | High efficiency at lower backpressures; dual hydrophobic/ π−π retention. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.8) | Suppresses secondary silanol interactions; maintains consistent stationary phase hydration[3]. |

| Mobile Phase B | 100% Methanol (HPLC Grade) | Enhances π−π interactions between analyte and column[2]. |

| Flow Rate | 1.0 mL/min | Optimizes the Van Deemter curve for 2.7 µm core-shell particles. |

| Column Temp. | 35°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |

| Detection | UV at 254 nm (PDA 200-400 nm) | Captures the primary π→π∗ transition of the quinoxaline core[4]. |

| Injection Vol. | 5 µL | Prevents column overloading and peak fronting. |

| Diluent | 50:50 Methanol:Water (v/v) | Matches initial gradient conditions to prevent solvent-induced band broadening. |

Table 2: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |

| 0.0 | 50 | 50 | Initial hold to focus the analyte band |

| 8.0 | 5 | 95 | Linear ramp to elute strongly retained hydrophobic species |

| 10.0 | 5 | 95 | Isocratic wash to clear column matrix |

| 10.1 | 50 | 50 | Step return to initial conditions |

| 15.0 | 50 | 50 | Column re-equilibration |

Sample Preparation & Self-Validating Execution

-

Diluent Preparation: Mix equal volumes of HPLC-grade Methanol and Milli-Q Water. Degas via sonication for 10 minutes.

-

Standard Preparation: Accurately weigh 10.0 mg of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol with gentle sonication, then make up to volume with Water (Final Concentration: 100 µg/mL).

-

System Suitability Test (SST): Inject the standard solution six consecutive times.

-

Causality Check: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and theoretical plates are ≥ 5000. This validates pump precision and column bed integrity.

-

-

Blank Verification: Inject the diluent blank.

-

Causality Check: Confirm the absence of ghost peaks at the analyte's retention time to rule out carryover or solvent contamination.

-

-

Sample Analysis with Bracketing: Inject unknown samples. Inject a check standard every 10 samples and at the end of the sequence.

-

Causality Check: The bracketing standards must remain within ± 2.0% of the initial SST response, validating that no instrument drift occurred during the run.

-

ICH Q2(R2) Validation Strategy

To ensure the method is fit for its intended purpose (release and stability testing), it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based control strategies[5][6].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Methodology | ICH Q2(R2) Acceptance Criteria |

| Specificity | Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, 60°C). PDA peak purity analysis. | No interference at the API retention time. Peak purity angle < Purity threshold[6]. |

| Reportable Range | Prepare 5 concentration levels spanning 80% to 120% of the target assay concentration. | Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response level[7]. |

| Accuracy | Spike API into synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate). | Mean recovery across all levels must be between 98.0% and 102.0%. |

| Precision (Repeatability) | 6 independent sample preparations of a 100% test concentration by a single analyst. | %RSD of the calculated assay value ≤ 2.0%[8]. |

| Intermediate Precision | 6 independent preparations analyzed on a different day, by a different analyst, using a different HPLC. | Overall %RSD (n=12) ≤ 2.0%. Means must not be statistically significantly different. |

References

- Title: ICH Q2(R2)

- Title: Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns Source: Waters Corporation URL

- Title: Column care guide and general method development information for Thermo Scientific phenyl columns Source: Thermo Fisher Scientific URL

- Title: Ultra-High Performance Liquid Chromatography (UHPLC)

- Source: PMC (National Institutes of Health)

- Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. scispace.com [scispace.com]

- 4. Fast separation and quantification of three antiglaucoma drugs by high-performance liquid chromatography UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. database.ich.org [database.ich.org]

Application Notes and Protocols for In Vivo Evaluation of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo testing and dosing protocols for the novel compound, 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline. As a member of the quinoxaline class of heterocyclic compounds, which are known for a wide array of pharmacological activities, a structured and robust preclinical evaluation is paramount.[1][2][3][4][5][6] This guide offers a framework for initiating these studies, from initial formulation and toxicity assessments to pharmacokinetic profiling and efficacy evaluation. The protocols outlined herein are designed to be adaptable based on the specific therapeutic indication, which is yet to be determined for this novel chemical entity.

Introduction to 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6][7] The core quinoxaline structure, a fusion of a benzene and a pyrazine ring, serves as a versatile scaffold for drug design.[2][5] The subject of this guide, 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline, is a novel derivative whose in vivo properties are yet to be characterized. The purpose of these application notes is to provide a scientifically rigorous and ethically sound roadmap for its preclinical development.

Molecular Structure:

Figure 1: Chemical structure of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline.

The initial steps in the in vivo evaluation of this compound will be crucial in defining its therapeutic potential and safety profile. The following sections will detail the necessary protocols, emphasizing the rationale behind each experimental choice.

Preclinical Development Workflow

The successful translation of a promising compound from the bench to the clinic requires a phased and logical progression of in vivo studies. The following workflow is recommended for 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline.

Caption: Recommended preclinical in vivo testing workflow.

Formulation and Vehicle Selection

The first critical step in any in vivo study is the development of a suitable formulation for the test compound. The choice of vehicle will depend on the physicochemical properties of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline and the intended route of administration.

Protocol 3.1: Vehicle Screening and Formulation Development

-

Solubility Assessment:

-

Determine the solubility of the compound in a panel of common, non-toxic vehicles.

-

Recommended Vehicles for Screening:

-

Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

-

Co-solvents: 5-10% DMSO in saline, 5-10% Solutol HS 15 in saline, 20-40% Polyethylene Glycol 400 (PEG400) in water.

-

Suspensions: 0.5% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water.

-

-

-

Formulation Preparation (Example for an Oral Suspension):

-

Weigh the required amount of 2-Benzyl-3-(4-bromo-3-chlorophenoxy)quinoxaline.

-

In a sterile mortar, add a small amount of the vehicle (e.g., 0.5% CMC) and triturate to form a uniform paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

-

Homogenize the suspension using a suitable method (e.g., sonication, vortexing) to ensure uniform particle size and prevent settling.

-

-

Stability Assessment:

-

Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) for the duration of the study.

-

At specified time points, visually inspect for precipitation or changes in appearance.

-

Quantify the concentration of the active compound using a validated analytical method (e.g., HPLC) to ensure stability.

-

Toxicity Studies

Understanding the toxicity profile of a new chemical entity is essential for establishing a safe dose for efficacy studies.

4.1. Acute Toxicity

The acute toxicity study aims to determine the median lethal dose (LD50) and identify potential target organs of toxicity after a single administration.

Protocol 4.1: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Animal Model: Healthy, young adult mice (e.g., ICR strain) or rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females are often preferred for their higher sensitivity.[8]

-

Grouping and Dosing:

-

Animals are dosed one at a time at sequential dose levels.

-

A starting dose is chosen based on in vitro cytotoxicity data or data from structurally similar compounds. A common starting dose is in the range of 50-300 mg/kg.

-

If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Administration: A single dose is administered via oral gavage.[8]

-

Observation:

-

Animals are observed closely for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in fur, eyes, motor activity, convulsions, and behavior).

-

Observations are then made daily for 14 days.[8]

-

-

Data Collection: Record body weight changes and any instances of morbidity or mortality.[8]

-

Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

4.2. Sub-chronic Toxicity

Repeated dose toxicity studies are necessary to evaluate the effects of longer-term exposure to the compound. A 28-day study is a common starting point.

Protocol 4.2: 28-Day Repeated Dose Oral Toxicity Study

-

Animal Model: Rats (e.g., Wistar or Sprague-Dawley), with an equal number of males and females per group.

-

Grouping and Dosing:

-

At least three dose levels (low, mid, high) and a vehicle control group (n=5-10 per sex per group).

-

Doses should be selected based on the results of the acute toxicity study. The high dose should induce some signs of toxicity but not significant lethality.

-

-

Administration: Daily administration via oral gavage for 28 consecutive days.

-

Observations: Daily clinical observations and weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Histopathology: All animals are euthanized, and a full necropsy is performed. A comprehensive list of organs and tissues is collected, weighed, and preserved for histopathological examination.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 5.1: Single-Dose Pharmacokinetic Study in Rodents

-

Animal Model: Rats (e.g., Sprague-Dawley) are often used due to their larger blood volume, allowing for serial sampling from a single animal. Cannulated models (e.g., jugular vein cannulation) are preferred for ease of blood collection.

-

Grouping and Dosing:

-